Although the provided abstracts do not include detailed molecular structure data for Danshenol B, they identify it as an abietane-type diterpenoid. This classification suggests a core structure similar to abietic acid, a tricyclic diterpene. Further structural analysis, potentially employing techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, is necessary to fully elucidate its specific molecular arrangement.
Danshenol B exhibits strong inhibitory activity against aldose reductase (AR). Although its precise mechanism of action remains to be fully elucidated, its AR inhibitory activity suggests potential interactions with the enzyme's active site, hindering its catalytic function in reducing aldoses like glucose.
The primary application of Danshenol B identified in the literature is its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Thus, Danshenol B's strong AR inhibitory activity, comparable to the clinically used drug epalrestat, makes it a promising candidate for further research in developing new therapeutic agents for managing diabetic complications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2